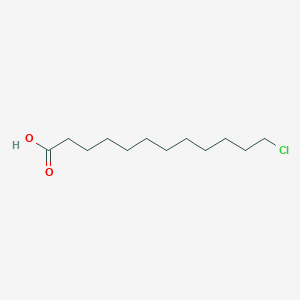
12-Chlorododecanoic acid
Descripción general
Descripción
12-Chlorododecanoic acid is a medium-chain fatty acid with the molecular formula C12H23ClO2 It is a chlorinated derivative of dodecanoic acid, where a chlorine atom is substituted at the 12th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Chlorododecanoic acid typically involves the selective chlorination of dodecanoic acid. The process can be carried out using molecular chlorine under controlled conditions to ensure the chlorination occurs specifically at the 12th carbon position. The reaction is usually performed in the presence of a catalyst such as chlorosulfonic acid to enhance the yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and precise control of temperature and chlorine dosage .
Análisis De Reacciones Químicas
Types of Reactions: 12-Chlorododecanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, although these reactions are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted products like zwitterionic surfactants.
Oxidation and Reduction: Formation of corresponding alcohols or higher oxidation state compounds.
Aplicaciones Científicas De Investigación
12-Chlorododecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Mecanismo De Acción
The mechanism of action of 12-Chlorododecanoic acid primarily involves its interaction with biological membranes. The chlorinated fatty acid can integrate into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to antimicrobial effects by compromising the cell membrane of microorganisms .
Comparación Con Compuestos Similares
12-Bromododecanoic Acid: Similar in structure but with a bromine atom instead of chlorine.
12-Hydroxydodecanoic Acid: Contains a hydroxyl group at the 12th position instead of chlorine.
Uniqueness: 12-Chlorododecanoic acid is unique due to its specific chlorination, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it particularly useful in the synthesis of specialized surfactants and other organic compounds .
Propiedades
IUPAC Name |
12-chlorododecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQLFBKZQRLUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


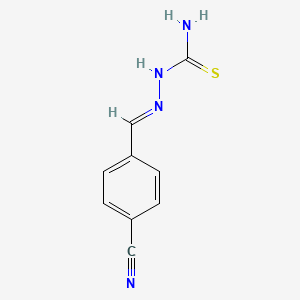
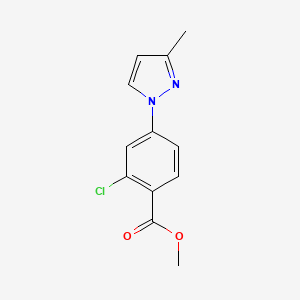
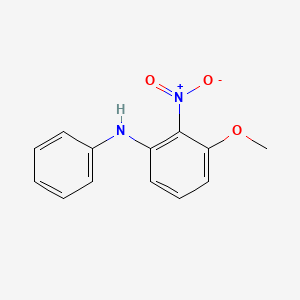
![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B3252964.png)



![Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B3252979.png)

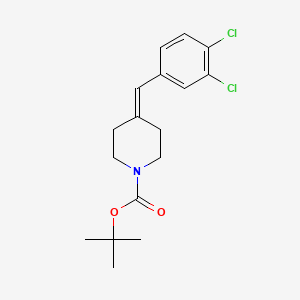
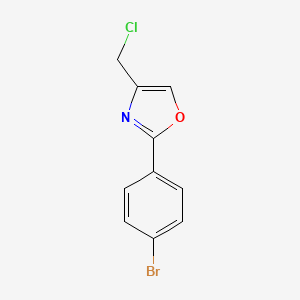
![[(2R)-piperidin-2-yl]methanamine dihydrochloride](/img/structure/B3253013.png)
